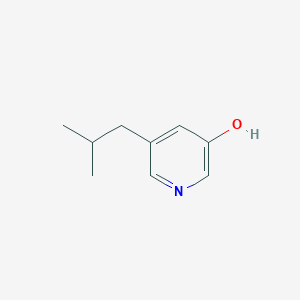
5-Isobutylpyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isobutylpyridin-3-ol is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of the isobutyl group at the 5-position and a hydroxyl group at the 3-position makes this compound unique in its structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutylpyridin-3-ol can be achieved through various methods. One common approach involves the alkylation of pyridine derivatives. For instance, starting with 3-hydroxypyridine, the isobutyl group can be introduced using isobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. Catalytic processes using transition metal catalysts, such as palladium or nickel, can facilitate the alkylation reaction. Continuous flow reactors may also be employed to enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
5-Isobutylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming 5-isobutylpyridine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 5-Isobutylpyridin-3-one.
Reduction: 5-Isobutylpyridine.
Substitution: 5-Isobutyl-3-chloropyridine or 5-Isobutyl-3-aminopyridine.
科学的研究の応用
5-Isobutylpyridin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Isobutylpyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. The isobutyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
5-Methylpyridin-3-ol: Similar structure but with a methyl group instead of an isobutyl group.
5-Ethylpyridin-3-ol: Contains an ethyl group at the 5-position.
5-Propylpyridin-3-ol: Features a propyl group at the 5-position.
Uniqueness
5-Isobutylpyridin-3-ol is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
5-(2-methylpropyl)pyridin-3-ol |
InChI |
InChI=1S/C9H13NO/c1-7(2)3-8-4-9(11)6-10-5-8/h4-7,11H,3H2,1-2H3 |
InChIキー |
COSPWIFYMMEFHO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC(=CN=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


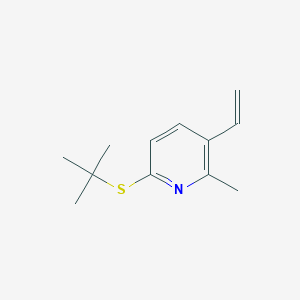
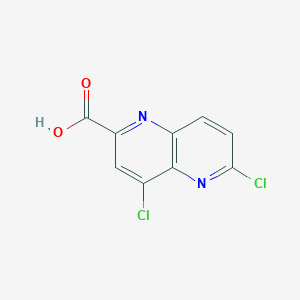
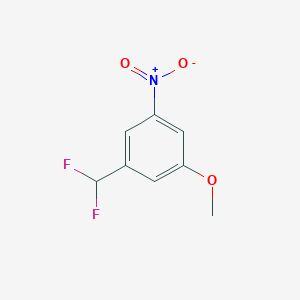
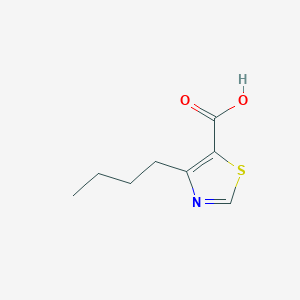
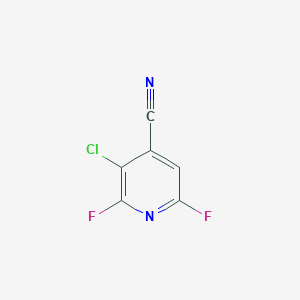
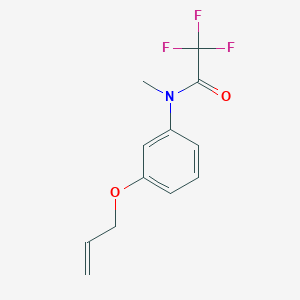
![N-Cyclopentyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B15232081.png)
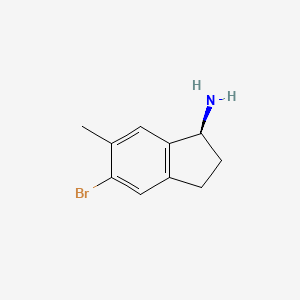
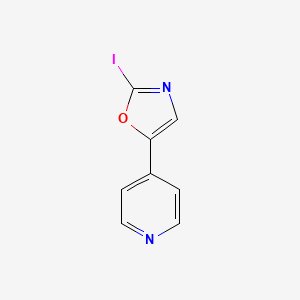


![tert-butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate](/img/structure/B15232136.png)
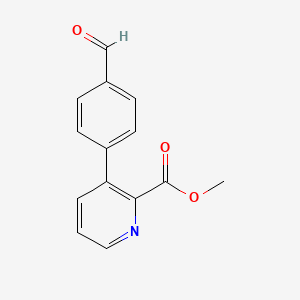
![5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15232153.png)
